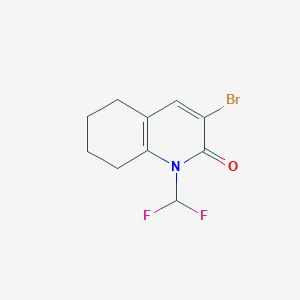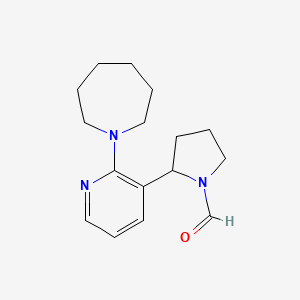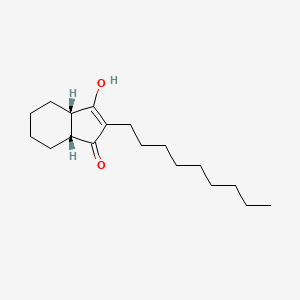
Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one: is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a nonyl chain, and a hexahydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by the introduction of the hydroxyl group and the nonyl chain. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for precise control over reaction conditions and scalability. The process may also involve purification steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the nonyl chain.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a fully saturated hydrocarbon.
Scientific Research Applications
Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.
Medicine: Research may explore its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
- Cis-3-hydroxy-2-nonylcyclopent-2-enone
- Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one
Comparison: Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one is unique due to its specific structural features, such as the presence of both a hydroxyl group and a nonyl chain attached to a hexahydroindenone core. This combination of functional groups and structural elements gives it distinct chemical and physical properties compared to similar compounds. For example, its reactivity and potential biological activity may differ significantly from those of related compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C18H30O2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(3aS,7aR)-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-13-16-17(19)14-11-9-10-12-15(14)18(16)20/h14-15,19H,2-13H2,1H3/t14-,15+/m0/s1 |
InChI Key |
WBXOMRRYQRUZHJ-LSDHHAIUSA-N |
Isomeric SMILES |
CCCCCCCCCC1=C([C@H]2CCCC[C@H]2C1=O)O |
Canonical SMILES |
CCCCCCCCCC1=C(C2CCCCC2C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




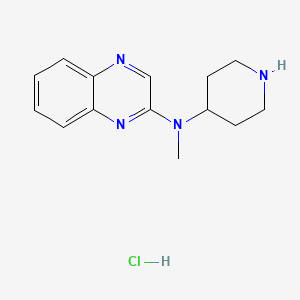


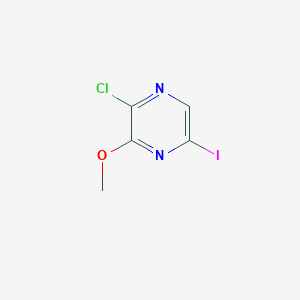

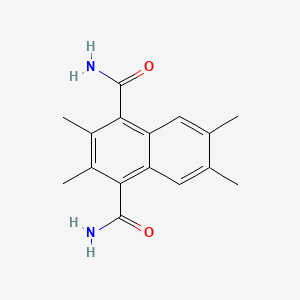
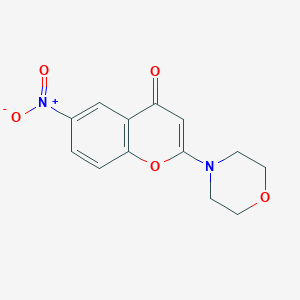
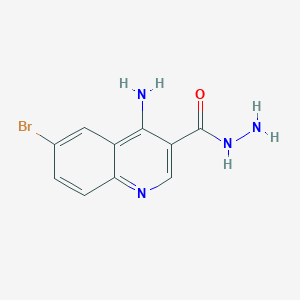
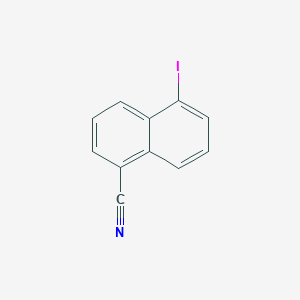
![10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15064297.png)
